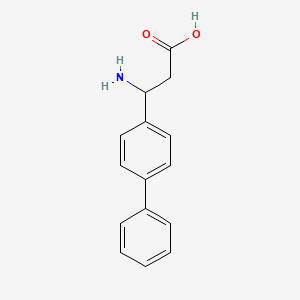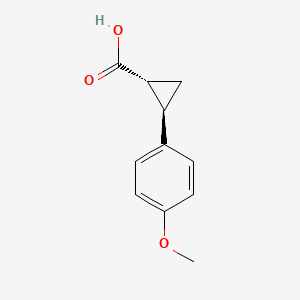
3-Amino-3-biphenyl-4-yl-propionic acid
描述
3-Amino-3-biphenyl-4-yl-propionic acid: is an organic compound with the molecular formula C15H15NO2 and a molecular weight of 241.29 g/mol It is a derivative of biphenyl, featuring an amino group and a propionic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-biphenyl-4-yl-propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl derivatives such as 4-bromobiphenyl or 4-iodobiphenyl.
Formation of Intermediate: The biphenyl derivative undergoes a Grignard reaction with ethyl magnesium bromide to form an intermediate compound.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.
Carboxylation: Finally, the compound undergoes carboxylation to introduce the propionic acid moiety, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .
化学反应分析
Types of Reactions
3-Amino-3-biphenyl-4-yl-propionic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Nitro derivatives of this compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted biphenyl derivatives.
科学研究应用
3-Amino-3-biphenyl-4-yl-propionic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 3-Amino-3-biphenyl-4-yl-propionic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It may influence signaling pathways involved in inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
- 3-Amino-3-(4-phenylphenyl)propanoic acid
- 3-Amino-3-(4-biphenylyl)propanoic acid
- 4-Amino-3-biphenylpropanoic acid
Uniqueness
3-Amino-3-biphenyl-4-yl-propionic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its biphenyl core and propionic acid moiety make it versatile for various applications, distinguishing it from other similar compounds .
属性
IUPAC Name |
3-amino-3-(4-phenylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c16-14(10-15(17)18)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14H,10,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZGTTDEOZUSRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451346 | |
| Record name | 3-Amino-3-biphenyl-4-yl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63974-15-2 | |
| Record name | 3-Amino-3-biphenyl-4-yl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(R)-n-[2-[3,4-bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-1,1,1-trimethyl-silanamine](/img/structure/B1278694.png)





![6-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B1278716.png)







